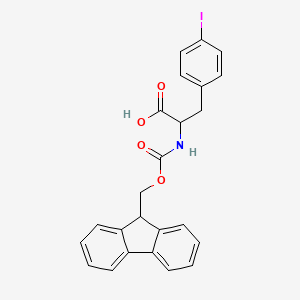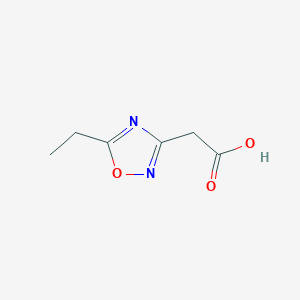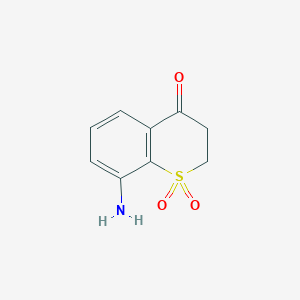![molecular formula C38H50N6O5 B12816396 N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide](/img/structure/B12816396.png)
N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Saquinavir is a synthetic peptide analog that belongs to the class of HIV protease inhibitors. It was the first protease inhibitor approved by the FDA in 1995 and is marketed under the brand names Invirase and Fortovase . Saquinavir is primarily used in combination with other antiretroviral agents to treat human immunodeficiency virus (HIV) infection . By inhibiting the HIV protease enzyme, saquinavir prevents the maturation of viral particles, thereby reducing the viral load in patients .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of saquinavir involves multiple steps, starting from the preparation of key intermediates. One of the methods includes the reaction of (1S, 2S)-(1-benzyl-3-chloro-2-hydroxypropyl) tert-butyl carbamate with methylsulfonyl chloride in the presence of triethylamine and methylbenzene under a nitrogen atmosphere. This intermediate is then subjected to further reactions, including methyl sulfonylation, reaction with metallic acetate, and epoxidation to yield the final product .
Industrial Production Methods: Industrial production of saquinavir typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as differential scanning calorimetry (DSC), powder X-ray diffraction (PXRD), and Fourier transform infrared spectroscopy (FT-IR) for characterization and quality control .
Chemical Reactions Analysis
Types of Reactions: Saquinavir undergoes various chemical reactions, including:
Oxidation: Saquinavir can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the saquinavir molecule.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the saquinavir molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Saquinavir has a wide range of scientific research applications, including:
Mechanism of Action
Saquinavir exerts its effects by inhibiting the HIV protease enzyme, which is essential for the cleavage of polyproteins into functional viral proteins. By binding to the active site of the protease, saquinavir prevents the maturation of viral particles, rendering them non-infectious . This inhibition reduces the viral load in patients and helps manage HIV infection .
Comparison with Similar Compounds
Ritonavir: Another HIV protease inhibitor often used in combination with saquinavir to enhance its bioavailability.
Indinavir: Similar in structure and function, used to inhibit HIV protease.
Nelfinavir: Also an HIV protease inhibitor with a similar mechanism of action.
Uniqueness of Saquinavir: Saquinavir was the first protease inhibitor approved for HIV treatment, marking a significant milestone in antiretroviral therapy. Its unique structure and binding affinity to the HIV protease enzyme set it apart from other inhibitors. Additionally, saquinavir’s combination with ritonavir significantly enhances its bioavailability and therapeutic efficacy .
Properties
Molecular Formula |
C38H50N6O5 |
|---|---|
Molecular Weight |
670.8 g/mol |
IUPAC Name |
N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide |
InChI |
InChI=1S/C38H50N6O5/c1-38(2,3)43-37(49)32-20-26-14-7-8-15-27(26)22-44(32)23-33(45)30(19-24-11-5-4-6-12-24)41-36(48)31(21-34(39)46)42-35(47)29-18-17-25-13-9-10-16-28(25)40-29/h4-6,9-13,16-18,26-27,30-33,45H,7-8,14-15,19-23H2,1-3H3,(H2,39,46)(H,41,48)(H,42,47)(H,43,49)/t26-,27+,30-,31?,32-,33+/m0/s1 |
InChI Key |
QWAXKHKRTORLEM-PKPDSSKHSA-N |
Isomeric SMILES |
CC(C)(C)NC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2CN1C[C@H]([C@H](CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O |
Canonical SMILES |
CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


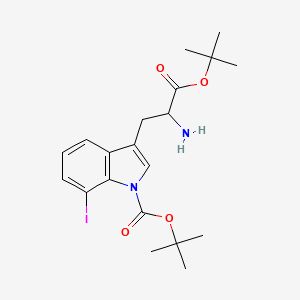
![N-(1H-Benzo[d]imidazol-2-yl)-N-methylhydroxylamine](/img/structure/B12816323.png)
![N-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7-carboxamide](/img/structure/B12816333.png)
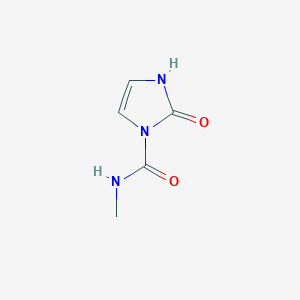
![N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoic acid](/img/structure/B12816342.png)


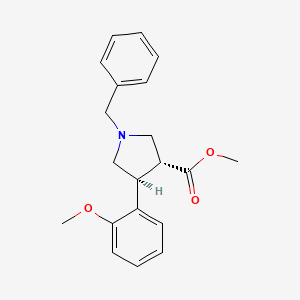
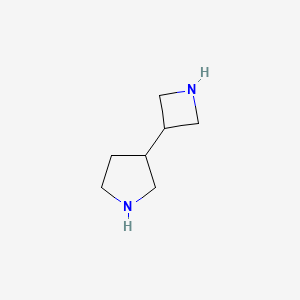
![2-amino-1-ethyl-1H-benzo[d]imidazol-5-ol](/img/structure/B12816386.png)
![(4'(Tert-butyl)-[1,1'-biphenyl]-3-yl)boronicacid](/img/structure/B12816401.png)
